5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine
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Overview
Description
5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the piperidine and pyrazole moieties. The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-[methyl(1-methylpiperidin-4-yl)amino]-2-nitrobenzoic acid
- 5-[methyl(1-methylpiperidin-4-yl)amino]pentanoic acid
Uniqueness
Compared to similar compounds, 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine is unique due to its specific structural features and the presence of both piperidine and pyrazole rings. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
5-methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-8-10(11)7-12-14(8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 |
InChI Key |
SMFCMJXDYRFFQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C)N |
Origin of Product |
United States |
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